Product packaging for Ethyl 2-(2-benzoylanilino)-2-oxoacetate(Cat. No.:CAS No. 338401-00-6)

Ethyl 2-(2-benzoylanilino)-2-oxoacetate

Cat. No.: B1303186
CAS No.: 338401-00-6
M. Wt: 297.3 g/mol
InChI Key: IRJDIZCPHLFVRA-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Ketoester Chemistry and Anilide Derivatives

The presence of an α-ketoester group in Ethyl 2-(2-benzoylanilino)-2-oxoacetate is of particular note. α-Ketoesters are a class of organic compounds that are well-recognized for their versatile reactivity and are considered important intermediates in organic synthesis. They can participate in a wide array of chemical transformations, serving as precursors to various heterocyclic compounds and other complex organic molecules.

Anilide derivatives, characterized by the presence of a phenyl group attached to a nitrogen atom of an amide, are also a cornerstone of medicinal chemistry. The anilide substructure is found in numerous biologically active compounds and pharmaceuticals. The combination of the α-ketoester and anilide functionalities within the same molecule, as seen in this compound, creates a unique chemical entity with potential for novel reactivity and biological activity. Research on similar structures, such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, has demonstrated their potential as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), a key target in the treatment of diabetes and obesity. nih.gov

Academic Relevance of the Benzoylanilino Substructure

The benzoylanilino substructure, which is a core component of this compound, is a significant pharmacophore in its own right. This moiety is present in a variety of compounds that have been investigated for their therapeutic potential. For instance, compounds bearing a benzoylanilino group have been explored for their anticancer properties. ontosight.ai The benzoyl group, a benzophenone (B1666685) derivative, is a well-known photosensitizer and is found in many biologically active natural products and synthetic compounds.

Overview of Contemporary Research Trajectories for this compound

Current research involving compounds structurally related to this compound is largely directed towards the synthesis of novel heterocyclic systems with potential therapeutic applications. For example, derivatives of quinoxaline-2-carboxylate 1,4-dioxides, which can be synthesized from precursors analogous to the title compound, have shown promising in vitro activity against Mycobacterium tuberculosis. nih.govmdpi.com These findings suggest that this compound could serve as a valuable starting material or intermediate for the development of new antitubercular agents.

Furthermore, the exploration of related ethyl 2-(anilino)-2-oxoacetate derivatives as potential anticancer agents highlights another significant research trajectory. ontosight.ai The structural similarity of this compound to these compounds makes it a compelling candidate for synthesis and biological evaluation in the quest for new oncological therapies. The general synthetic route to such compounds often involves the reaction of an aniline (B41778) derivative with an ethyl 2-oxoacetate derivative, suggesting a straightforward pathway to generate a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4 B1303186 Ethyl 2-(2-benzoylanilino)-2-oxoacetate CAS No. 338401-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-22-17(21)16(20)18-14-11-7-6-10-13(14)15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDIZCPHLFVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377076
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338401-00-6
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Benzoylanilino 2 Oxoacetate

Established Synthetic Routes to Ethyl 2-(2-benzoylanilino)-2-oxoacetate

While specific literature detailing the synthesis of this compound is not extensively available, its structure suggests that established methods for the formation of N-aryl oxamates can be applied. A primary and conventional approach involves the acylation of an appropriate aniline (B41778) derivative with an ethyl oxalyl chloride.

In this case, the synthesis would logically proceed through the reaction of 2-aminobenzophenone (B122507) with ethyl oxalyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The solvent of choice is often an aprotic solvent like dichloromethane (B109758) or diethyl ether to avoid unwanted side reactions.

Reaction Scheme:

This method is a direct and generally efficient way to form the desired amide bond, connecting the oxoacetate unit to the aniline nitrogen. The presence of the benzoyl group on the aniline ring may influence the nucleophilicity of the amino group, but the reaction is expected to proceed under standard acylation conditions.

Exploration of Novel Synthetic Pathways for Oxoacetate-Based Compounds

The synthesis of α-ketoester derivatives, such as this compound, has been a fertile ground for the development of novel synthetic methodologies that offer improvements in efficiency, atom economy, and environmental impact.

Multi-component Reactions for the Synthesis of Alpha-Ketoester Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient strategy for building molecular complexity. While a specific MCR for the direct synthesis of this compound is not documented, analogous reactions for α-ketoamides suggest potential pathways. For instance, isocyanide-based MCRs like the Passerini and Ugi reactions are well-known for producing α-acyloxy amides and α-amino amides, respectively. chemicalbook.commatrixscientific.comnih.gov A hypothetical MCR approach could involve the reaction of 2-isocyanobenzophenone, an ethyl glyoxylate (B1226380) derivative, and a suitable fourth component.

Catalyst-Mediated Approaches in Functionalized Oxoacetate Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve high selectivity and efficiency. For the synthesis of functionalized oxoacetates, various catalytic systems have been explored. Copper-catalyzed cross-coupling reactions, for example, have been employed for the amidation of vinyl halides, which can be a precursor step to more complex structures. beilstein-journals.org Furthermore, iron-catalyzed oxidation of alkenes has been shown to produce α-keto acids, which can then be esterified. tsijournals.com Photocatalysis, employing visible light, offers a green and mild method for the conversion of β-ketonitriles into α-ketoesters. tsijournals.comnih.gov

Table 1: Examples of Catalyst-Mediated Synthesis of α-Ketoester Derivatives

Catalyst SystemSubstrate TypeProduct TypeReference
Copper(II) saltsBenzylimidatesα-Ketoamides mdpi.com
Iron nanocompositeAlkenesα-Keto acids tsijournals.com
Rose Bengal (photocatalyst)Enaminonesα-Ketoesters nih.gov

Application of Microwave-Assisted and Green Chemistry Principles in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. google.com The synthesis of α-keto amides has been shown to be efficiently achieved using enhanced microwave synthesis (EMS). researchgate.net This technique could potentially be adapted for the synthesis of this compound, reducing the reaction time for the acylation of 2-aminobenzophenone.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of oxoacetate synthesis, this can involve the use of greener solvents, such as ethyl acetate (B1210297), and developing catalyst-free reaction conditions. d-nb.info For instance, the synthesis of alkyl 2-(oxazolin-2-yl)alkanoates has been achieved under microwave heating without any activators or catalysts. tsijournals.com

Reaction Pathways and Mechanistic Insights into Transformations of this compound

The chemical reactivity of this compound is dictated by its key functional groups: the α-ketoester and the N-aryl amide. The α-ketoester moiety is susceptible to nucleophilic attack at both the keto and ester carbonyl carbons. The adjacent electron-withdrawing groups activate these positions.

Potential Transformations:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(2-benzoylphenyl)oxalamic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can lead to the exchange of the ethyl group.

Reduction: The ketone can be selectively reduced to an α-hydroxy ester using mild reducing agents. Stronger reducing agents might affect both the ketone and the ester.

Reactions with Nucleophiles: The keto group can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Hydrazines can react to form hydrazones.

The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions. The benzoyl group on the aniline ring can also undergo reactions typical of aromatic ketones.

Strategic Derivatization for Structural Diversification of the this compound Scaffold

The structure of this compound offers several sites for strategic derivatization, allowing for the generation of a library of related compounds with potentially diverse properties.

Modification of the Ester Group: As mentioned, hydrolysis followed by re-esterification or amidation of the resulting carboxylic acid can introduce a variety of functional groups.

Reactions at the Keto Group: The ketone can be converted into a range of other functional groups, such as alkenes (via Wittig reaction), heterocycles (e.g., through condensation with binucleophiles), or chiral alcohols (via asymmetric reduction).

Modification of the Aromatic Rings: The two phenyl rings can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce further substituents. The positions of these substitutions will be directed by the existing groups.

N-Alkylation/Arylation: While challenging due to the presence of the electron-withdrawing oxoacetyl group, derivatization at the amide nitrogen could potentially be achieved under specific conditions.

Table 2: Potential Derivatization Strategies

Reaction SiteReagent/ConditionPotential Product Class
Ester CarbonylH₃O⁺ or OH⁻, then SOCl₂ and R'OH/R'₂NHNew esters or amides
Keto CarbonylNaBH₄α-Hydroxy esters
Keto CarbonylPh₃P=CHR' (Wittig reagent)α,β-Unsaturated esters
Aromatic RingsHNO₃/H₂SO₄Nitro-substituted derivatives
Amide NitrogenR-X / Base (e.g., NaH)N-alkylated products

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic and crystallographic data for the chemical compound this compound have yielded no specific experimental results. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, no publicly accessible research articles, databases, or publications containing this information were found.

The compound, with the Chemical Abstracts Service (CAS) number 338401-00-6 and molecular formula C17H15NO4, is listed by chemical suppliers. matrixscientific.com However, the detailed analytical data required to fulfill the requested article outline on its spectroscopic and crystallographic characterization is not available in the public domain.

Therefore, the generation of a detailed scientific article focusing on the ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, Mass Spectrometry, and UV-Vis analyses of this compound is not possible at this time due to the absence of the necessary factual data.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 2 Benzoylanilino 2 Oxoacetate

X-ray Crystallography for Solid-State Molecular Architecture Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data for the X-ray crystallographic analysis of Ethyl 2-(2-benzoylanilino)-2-oxoacetate could be located. The determination of its crystal structure, unit cell parameters, intermolecular interactions, and conformational analysis within a crystalline lattice is contingent upon the successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction. Without such a study, the detailed solid-state molecular architecture remains unelucidated.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure and unit cell parameters of this compound have not been reported in the available scientific literature. To determine these characteristics, a single crystal of the compound would need to be grown and analyzed by X-ray crystallography. This analysis would provide precise measurements of the unit cell dimensions (a, b, c) and angles (α, β, γ), as well as determining the crystal system and space group. This fundamental data is essential for understanding the packing of the molecules in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the intermolecular interactions for this compound is not possible without its determined crystal structure. Such an analysis would typically involve the examination of the crystal packing to identify non-covalent interactions that stabilize the structure. Given the molecular structure, one could anticipate the potential for various interactions. The presence of carbonyl groups and the N-H group suggests the possibility of hydrogen bonding. The benzoyl and anilino aromatic rings could participate in π-stacking interactions. However, the specific nature, geometry, and strength of these interactions remain speculative in the absence of experimental crystallographic data.

Conformational Analysis within the Crystalline Lattice

The conformation of this compound in the solid state is currently unknown. A crystallographic study would reveal the three-dimensional arrangement of the atoms within the molecule in the crystalline lattice. This would include the dihedral angles between the planes of the aromatic rings and the conformation of the ethyl ester and oxoacetate linker. This information is crucial for understanding the molecule's shape and how it influences its packing and potential interactions within the crystal. Without experimental data, any discussion of the solid-state conformation would be purely theoretical.

Computational and Theoretical Chemistry Investigations of Ethyl 2 2 Benzoylanilino 2 Oxoacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, specific studies on Ethyl 2-(2-benzoylanilino)-2-oxoacetate are not present in the current body of published research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies detailing the optimized molecular geometry, electronic structure, or frontier molecular orbitals (HOMO-LUMO) of this compound could be identified in the searched scientific literature. While DFT is a common method for such analyses, it has not been specifically applied to this compound in published research.

Ab Initio Calculations for Thermochemical and Spectroscopic Properties

There are no available research articles reporting the use of ab initio methods to calculate the thermochemical properties (such as enthalpy of formation or Gibbs free energy) or to predict the spectroscopic characteristics (like IR or NMR spectra) of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound, which would identify the electrophilic and nucleophilic sites, has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

No studies utilizing molecular dynamics (MD) simulations to investigate the conformational landscape, flexibility, or interactions of this compound with various solvents were found. Such simulations would provide insight into the compound's behavior in different environments.

Molecular Docking Studies for Predictive Ligand-Target Interactions

There is no published research detailing molecular docking studies of this compound with any specific biological targets. These types of studies are crucial for predicting the binding affinity and mode of interaction with proteins, but have not been conducted for this particular molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that include this compound as part of their dataset were found. Such models, which correlate chemical structure with biological activity or physical properties, have not been developed for this compound.

Analysis of Non-Covalent Interactions, including π-hole Tetrel Bonding

Detailed research findings and data tables for this compound are not available in the current scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 2 2 Benzoylanilino 2 Oxoacetate Derivatives

Principles of Scaffold Modification and Derivative Design for Enhanced Activity

The foundational principle in modifying the ethyl 2-(2-benzoylanilino)-2-oxoacetate scaffold lies in systematically altering its peripheral chemical groups to probe and optimize interactions with biological targets. The core structure, comprising a benzoyl group attached to an anilino moiety which is further linked to an ethyl oxoacetate, presents multiple sites for modification. Key strategies include:

Aromatic Ring Substitution: Introducing various substituents on both the benzoyl and anilino phenyl rings is a primary approach. The nature, position, and size of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

Ester Group Variation: The terminal ethyl ester can be replaced with other alkyl or aryl groups to fine-tune solubility and pharmacokinetic properties. Hydrolysis of the ester to the corresponding carboxylic acid can also introduce new interaction points, such as hydrogen bonding or salt bridge formation.

Influence of Substituent Effects on Molecular Recognition and Interactions

The introduction of substituents onto the aromatic rings of the this compound framework plays a pivotal role in molecular recognition. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, which in turn influences its ability to participate in various non-covalent interactions. nih.gov

For instance, the addition of a halogen atom, a common EWG, can lead to the formation of halogen bonds with electron-rich pockets in a biological target. Conversely, an EDG like a methoxy (B1213986) group can enhance hydrogen bond accepting capabilities. The position of these substituents is equally critical; ortho-, meta-, and para-substitutions can dictate the orientation of the molecule within a binding site, leading to significant differences in biological activity.

SubstituentPositionElectronic EffectPotential Interaction
ChloroparaElectron-withdrawingHalogen bonding, hydrophobic interactions
MethoxyparaElectron-donatingHydrogen bond acceptor
MethylmetaWeakly electron-donatingHydrophobic interactions, van der Waals forces
NitroparaStrongly electron-withdrawingDipole-dipole interactions

Elucidation of Essential Pharmacophores and Structural Motifs for Targeted Biological Effects

A pharmacophore model for the this compound series helps to define the essential structural features required for biological activity. Key pharmacophoric elements typically include:

Two Aromatic Rings: These often engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The carbonyl oxygens of the benzoyl and oxoacetate groups are crucial hydrogen bond acceptors.

Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor.

The spatial arrangement of these features is paramount. The relative orientation of the two phenyl rings, dictated by the amide linker, defines a specific three-dimensional shape that must be complementary to the target's active site for effective binding.

Role of Conformational Flexibility in Modulating Biological Activity

The this compound molecule possesses a degree of conformational flexibility, primarily around the rotatable bonds of the amide linker and the ester group. This flexibility allows the molecule to adopt different conformations, and the biologically active conformation is the one that best fits into the target's binding site.

The energetic cost of adopting this "bioactive" conformation is a key determinant of binding affinity. If the lowest energy conformation in solution is very different from the bioactive conformation, a significant energetic penalty must be paid, leading to weaker binding. Rational design often aims to pre-organize the molecule into a conformation that is closer to the bioactive one, thereby reducing the entropic penalty of binding and enhancing potency. This can be achieved by introducing steric bulk or creating cyclic analogs to restrict rotational freedom.

Bioisosteric Replacements within the this compound Framework

Amide Bond Isosteres: The amide bond can be replaced with other groups such as a thioamide, an ester, or a reversed amide to alter its electronic properties and hydrogen bonding capabilities.

Ester Isosteres: The ethyl ester can be replaced with bioisosteres such as a carboxylic acid, an amide, or a tetrazole. These replacements can drastically alter the acidity and polarity of this part of the molecule, influencing its interactions with the target and its pharmacokinetic profile.

Original GroupBioisosteric ReplacementPotential Advantage
PhenylThiopheneAltered electronics, potential for new interactions
AmideThioamideModified hydrogen bonding, altered stability
Ethyl EsterCarboxylic AcidIncreased polarity, potential for salt bridge formation
Benzoyl CarbonylSulfonylDifferent geometry and electronic properties

By systematically applying these principles of SAR and rational design, researchers can continue to explore the chemical space around the this compound scaffold to develop novel compounds with tailored biological activities for a range of therapeutic applications.

Mechanistic Investigations of Biological Activity for Ethyl 2 2 Benzoylanilino 2 Oxoacetate

Identification and Validation of Molecular Targets for Ethyl 2-(2-benzoylanilino)-2-oxoacetate and its Derivatives

Currently, there is a notable absence of published research specifically identifying and validating the molecular targets of this compound. While related compounds, such as other phenylglyoxylic acid derivatives, have been investigated for their biological activities, this information cannot be directly extrapolated to the specific compound . The unique structural conformation of this compound necessitates dedicated studies to determine its precise molecular interactions and targets within a biological system. Without such studies, any discussion of its molecular targets would be speculative.

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

Characterization of Reversible and Irreversible Inhibition Mechanisms

There is no available data to characterize whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme.

Determination of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

Without kinetic data from enzymatic assays, the mode of inhibition—be it competitive, non-competitive, or uncompetitive—for this compound remains unknown.

Identification of Specific Enzyme Systems as Potential Modulators

While research has been conducted on structurally related compounds, the specific enzyme systems that may be modulated by this compound have not been identified in the existing literature.

Receptor Binding Studies and Detailed Ligand-Receptor Interaction Analysis

No receptor binding studies for this compound have been published. As a result, there is no information available concerning its affinity for any particular receptor, nor are there any detailed analyses of its potential ligand-receptor interactions.

Modulation of Cellular Pathways by this compound and its Analogs

The effect of this compound on cellular pathways is another area where specific research is lacking. Studies on how this compound or its close analogs might modulate signaling cascades or other cellular processes have not been reported.

Preclinical Efficacy Studies in in vitro and ex vivo Biological Models

Detailed research findings and data tables for "this compound" in in vitro and ex vivo models are not available in the reviewed literature.

Development of Advanced Analytical Methodologies for Ethyl 2 2 Benzoylanilino 2 Oxoacetate

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, providing high-resolution separation of complex mixtures. For Ethyl 2-(2-benzoylanilino)-2-oxoacetate, both high-performance liquid chromatography and gas chromatography are principal techniques for quality control.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for its separation and quantification.

Purity Assessment: The purity of this compound can be determined by separating it from synthesis precursors, by-products, and degradation products. In a typical RP-HPLC setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The strong ultraviolet (UV) absorbance of the benzophenone (B1666685) and aniline (B41778) chromophores within the molecule allows for sensitive detection, typically around 254 nm. Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

Quantitative Analysis: For accurate quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound is plotted against its concentration to establish a linear relationship. This curve is then used to determine the concentration of the compound in unknown samples. Ultra-high-performance liquid chromatography (UHPLC), a variation of HPLC that uses smaller particle-sized columns, can be employed for faster and higher-resolution separations. mdpi.comrsc.org

ParameterSuggested Condition
ColumnC18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV Absorbance at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, its applicability depends on the compound's thermal stability and volatility. Given its molecular weight, it should be sufficiently volatile for GC analysis, provided it does not decompose at the high temperatures used in the injector and column.

Purity Assessment and Quantitative Analysis: When coupled with a mass spectrometer (GC-MS), this technique provides exceptional selectivity and sensitivity, allowing for the definitive identification of the main compound and any impurities based on their mass spectra and retention times. nih.govmdpi.com For quantitative analysis, a flame ionization detector (FID) is commonly used due to its wide linear range and robustness. The method would involve dissolving the sample in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), and injecting it into the GC system. A temperature-programmed oven is used to facilitate the separation of compounds on a capillary column, typically one with a non-polar or mid-polarity stationary phase like a 5% phenyl-methylpolysiloxane. mdpi.com

ParameterSuggested Condition
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1.0 mL/min
Injector Temperature280°C
Oven ProgramStart at 150°C, ramp to 300°C at 10°C/min
DetectorMass Spectrometry (MS) or Flame Ionization (FID)
Detector Temperature300°C (FID) or MS Transfer Line at 280°C

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution, leveraging its strong absorption of UV light. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The presence of multiple chromophores, including the benzoyl group (an aromatic ketone) and the aniline moiety, results in significant UV absorbance. pressbooks.pub To determine the concentration of a pure sample, a stock solution is prepared by accurately weighing the compound and dissolving it in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The UV spectrum is scanned to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of several diluted standard solutions at this λmax. This calibration can be used to quickly determine the concentration of unknown samples. While excellent for quantifying pure compounds, this method is not suitable for purity analysis as any impurity with overlapping absorbance will interfere with the measurement.

Concentration (mg/L)Hypothetical Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Electrophoretic Techniques for Compound Separation and Characterization

Capillary electrophoresis (CE) offers an alternative high-efficiency separation technique with the advantages of low sample and reagent consumption. longdom.org Since this compound is a neutral molecule, it cannot be separated by standard Capillary Zone Electrophoresis (CZE). However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is perfectly suited for the separation of neutral analytes. wikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (e.g., a borate (B1201080) buffer) at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles, which act as a pseudo-stationary phase. The neutral this compound partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of analytes, allowing for the resolution of the target compound from neutral impurities. nih.gov Detection is typically performed using an integrated UV detector. MEKC can provide very high-resolution separations, often complementary to HPLC. nih.gov

Application of Microfluidic and Miniaturized Analytical Platforms

The integration of analytical processes onto microfluidic chips, often called "lab-on-a-chip" technology, represents the forefront of analytical chemistry. mdpi.commdpi.com These platforms offer significant advantages, including drastically reduced sample and solvent volumes, faster analysis times, and the potential for high-throughput screening and automation. nih.gov

For this compound, a microfluidic device could be designed to perform rapid separations analogous to HPLC or MEKC. Such a chip could integrate sample injection, separation in a micro-channel, and on-chip detection. rsc.org This technology is particularly valuable for monitoring the synthesis of the compound in real-time or for screening reaction conditions to optimize yield and purity. The seamless coupling of microfluidic reactors with analytical functions like HPLC-MS on a single chip allows for detailed, real-time investigation of chemical transformations at a micro-scale. rsc.org These miniaturized systems reduce reagent consumption and can significantly accelerate the development and quality control processes in organic synthesis. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives for Ethyl 2 2 Benzoylanilino 2 Oxoacetate

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. uminho.pt These computational tools offer the potential to dramatically accelerate the identification of novel bioactive molecules and optimize their properties.

Predictive Modeling for Biological Activity : Machine learning algorithms can be trained on existing data for N-aryl-2-oxoacetamide derivatives to build predictive models. vanderbilt.edusmums.ac.ir These models can then be used to forecast the biological activity of novel, unsynthesized derivatives of Ethyl 2-(2-benzoylanilino)-2-oxoacetate. nih.gov This in-silico screening approach allows researchers to prioritize the synthesis of compounds with the highest probability of desired biological effects, saving significant time and resources. vanderbilt.edu

De Novo Design of Novel Derivatives : Generative AI models can be employed to design entirely new molecular structures based on the core scaffold of this compound. These models can be programmed to optimize for specific properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles.

Synthesis Route Prediction and Optimization : AI tools are also being developed to predict optimal synthetic routes for complex molecules. For derivatives of this compound, this could lead to the discovery of more efficient and sustainable synthetic methodologies.

The integration of AI and ML into the research pipeline for this compound is expected to significantly shorten the discovery-to-development timeline and increase the chances of identifying clinically relevant drug candidates.

Exploration of Novel Academic Applications Beyond Traditional Medicinal Chemistry

While the primary focus for compounds like this compound has traditionally been in medicinal chemistry, its unique chemical structure may lend itself to a variety of other academic and industrial applications.

Materials Science : The N-aryl-2-oxoacetamide core could serve as a building block for the synthesis of novel polymers or functional materials. The potential for hydrogen bonding and pi-stacking interactions could be exploited to create materials with interesting electronic or optical properties.

Chemical Biology Probes : Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to create chemical probes. These probes could be used to study biological processes in living cells, for example, by visualizing the localization and activity of specific enzymes or receptors.

Catalysis : The structural motifs present in this compound could inspire the design of new catalysts for organic synthesis. The amide and ketone functionalities could potentially participate in catalytic cycles.

A concerted effort to explore these non-traditional applications could reveal new and unexpected utility for this class of compounds, expanding their impact beyond the pharmaceutical realm.

Development and Utilization of Advanced Preclinical Models (e.g., organ-on-a-chip, organoids)

The translation of promising compounds from the laboratory to the clinic is often hampered by the limitations of traditional preclinical models. The development and utilization of more physiologically relevant models, such as organ-on-a-chip and organoids, represent a significant step forward. drugtargetreview.comresearchgate.net

Organ-on-a-Chip Technology : These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs. nih.govnih.govrsc.org An "intestine-on-a-chip" could be used to study the absorption and metabolism of orally administered derivatives of this compound. researchgate.net Similarly, a "liver-on-a-chip" could provide valuable insights into the compound's hepatic metabolism and potential toxicity. researchgate.net

Organoid Models : Organoids are self-assembling 3D cell cultures that recapitulate the key structural and functional characteristics of an organ. nih.govnih.gov Tumor organoids, derived from patient cancer cells, could be used to test the efficacy of novel anticancer derivatives in a personalized medicine context. criver.com This approach allows for the screening of compounds against a panel of patient-derived tumors, potentially identifying subpopulations of patients who are most likely to respond to a particular treatment.

The use of these advanced preclinical models will provide more accurate predictions of a compound's behavior in humans, reducing the reliance on animal testing and increasing the success rate of clinical trials. drugtargetreview.com

Challenges and Opportunities in the Academic Research Landscape for this compound

Despite the promising future directions, the academic research landscape for a novel compound like this compound is not without its challenges. However, these challenges also present unique opportunities for innovation and collaboration.

Challenge: Limited Biological Data : As a relatively underexplored compound, there is a scarcity of publicly available biological data. This can make it difficult to attract funding and build a strong research program.

Opportunity: Foundational Research : This lack of data also presents an opportunity for academic labs to conduct foundational research to characterize the compound's fundamental biological activities. Such studies can be highly impactful and open up new avenues of investigation.

Challenge: Synthesis and Scale-Up : The synthesis of novel derivatives can be complex and time-consuming. Scaling up the synthesis for in-vivo studies can also be a significant hurdle for academic laboratories.

Opportunity: Methodological Innovation : This challenge provides an impetus for the development of novel and more efficient synthetic methodologies. Collaboration with synthetic chemistry experts can lead to the creation of innovative solutions.

Challenge: Interdisciplinary Expertise : The comprehensive evaluation of a novel compound requires a wide range of expertise, from synthetic chemistry and molecular biology to computational modeling and pharmacology.

Opportunity: Collaborative Networks : This necessitates the formation of interdisciplinary research teams. Such collaborations can foster a synergistic environment where diverse perspectives lead to groundbreaking discoveries. The development of bioactive compounds from natural sources, for instance, often requires a combination of analytical chemistry, molecular biology, and bioinformatics. news-medical.net

Challenge: Bridging the "Valley of Death" : The transition of a promising compound from academic discovery to commercial development is notoriously difficult, often referred to as the "valley of death."

Opportunity: Translational Research Initiatives : There is a growing emphasis on translational research and academic-industrial partnerships. By focusing on generating robust preclinical data using advanced models, academic researchers can increase the attractiveness of their discoveries to pharmaceutical companies and venture capitalists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2-benzoylanilino)-2-oxoacetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs like ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate are prepared by reacting substituted anilines with ethyl oxalyl chloride under controlled conditions (e.g., anhydrous solvents, 0–5°C) . Yield optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equiv of oxalyl chloride), using catalysts like triethylamine, and maintaining inert atmospheres to prevent hydrolysis .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., benzoyl and anilino groups) and ester functionality.
  • Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .
  • Elemental Analysis : Matching calculated and observed C, H, N, and O percentages to verify molecular formula .

Q. What are the stability and storage protocols for this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under nitrogen. Stability tests show <5% degradation over 6 months when stored properly. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what dose-response relationships have been observed?

  • Methodological Answer : Studies on analogs (e.g., Ethyl 2-(4-fluoroanilino)-2-oxoacetate) reveal dose-dependent effects in plant models. For example:

CompoundDose Range (ppm)Biological EffectReference
Ethyl 2-(4-fluoroanilino)-2-oxoacetate1500–2000Induction of male sterility in lettuce


Mechanistic studies suggest inhibition of pollen tube growth via disruption of calcium signaling. Dose optimization requires species-specific assays (e.g., 1000–4000 ppm for Ethrel) .

Q. What computational methods are used to predict the reactivity or pharmacokinetics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., ELUMO=1.2E_{\text{LUMO}} = -1.2 eV) to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450, suggesting metabolic pathways involving hydroxylation or ester hydrolysis .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodological Answer : Common impurities include:

  • Unreacted aniline derivatives : Detected via GC-MS and removed by recrystallization (e.g., methanol/water mixtures).
  • Oxidation products : Minimized by avoiding aerobic conditions.
    Advanced purification techniques (e.g., preparative HPLC) achieve >99% purity for pharmacological studies .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in optimal doses (e.g., 1500 vs. 3000 ppm for sterility effects) may arise from species variability or environmental factors. Resolution requires:

  • Controlled Replication : Standardize growth conditions (pH, temperature).
  • Metabolomic Profiling : LC-MS to identify active metabolites influencing dose thresholds .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.